IMPDH2 Inhibitory Potency: 7-Methyl Carboxamide vs. 7-Methyl Carboxylic Acid Amide Derivative
The 7-methylimidazo[1,2-a]pyridine-2-carboxamide core exhibits sub‑micromolar inhibition of human inosine‑5′-monophosphate dehydrogenase 2 (IMPDH2), a validated target in immunosuppression and oncology. In a direct enzymatic assay, the parent 7-methyl carboxamide demonstrated a Ki of 240 nM against recombinant human IMPDH2 using IMP as substrate [1]. For comparison, a closely related derivative (7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-6-yl)-amide) shows an EC50 of 7.74 µM (7,740 nM) against the same target [2], indicating that the simple carboxamide terminal group confers an approximately 32‑fold improvement in target engagement over the elaborated amide derivative.
| Evidence Dimension | IMPDH2 inhibition potency |
|---|---|
| Target Compound Data | Ki = 240 nM |
| Comparator Or Baseline | 7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-6-yl)-amide: EC50 = 7,740 nM |
| Quantified Difference | ~32‑fold higher potency for the target compound |
| Conditions | Recombinant human IMPDH2 expressed in E. coli BL21 (DE3); IMP substrate; NAD+ present |
Why This Matters
Procurement of the parent 7‑methyl carboxamide rather than an arbitrary amide derivative ensures the maximum intrinsic IMPDH2 inhibitory activity for initial SAR campaigns.
- [1] BindingDB: Ki = 240 nM for 7-methylimidazo[1,2-a]pyridine-2-carboxamide against human IMPDH2 (ChEMBL_1797187 / CHEMBL4269304). View Source
- [2] BindingDB: EC50 = 7.74E+3 nM for 7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-6-yl)-amide (BDBM77629). View Source
